1-Aminomethylcycloheptylamine
Overview
Description
1-Aminomethylcycloheptylamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
HFIP-Promoted Assembly of Unnatural Amino Esters
The study by Li and Yu (2019) showcases the HFIP-promoted de novo assembly of unnatural α-arylated amino esters and dipeptide mimetics, highlighting the synthesis versatility of amines like 1-Aminomethylcycloheptylamine. This method establishes C-C and C-N bonds, creating chiral centers in high yields. The protocol's application in the late-stage elaboration of drug molecules underscores its utility in developing new LSD1 inhibitors, potentially offering a novel therapeutic strategy for diseases modulated by histone demethylation (Li & Yu, 2019).
Arylcyclohexylamines Synthesis
Maddox, Godefroi, and Parcell (1965) described the synthesis of various 1-arylcyclohexylamines, evaluating their potential as central nervous system depressants. This foundational work provides insight into the chemical manipulation and potential pharmacological uses of compounds structurally related to this compound (Maddox, Godefroi, & Parcell, 1965).
Bicyclic Amino Acids in Drug Discovery
Trabocchi, Scarpi, and Guarna (2007) discussed the significance of bicyclic amino acids in drug discovery, focusing on their role as peptidomimetics and reverse turn mimetics. The constraint these structures impose can control the conformational preferences of peptides, offering a strategic approach to developing new drug candidates (Trabocchi, Scarpi, & Guarna, 2007).
Synthesis and Adrenoceptor Activity
Beaumont et al. (1983) explored the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. This research indicates the potential of such compounds, by extension including this compound, in modulating receptor activity, thus highlighting their relevance in medicinal chemistry and pharmacology (Beaumont, Waigh, Sunbhanich, & Nott, 1983).
Analytical Characterization of Arylcyclohexylamines
De Paoli et al. (2013) provided analytical profiles for psychoactive arylcyclohexylamines, demonstrating the importance of structural characterization in understanding the pharmacological potential and safety profile of these compounds. Such analytical insights are crucial for the regulatory monitoring and scientific investigation of new psychoactive substances (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Properties
IUPAC Name |
1-(aminomethyl)cycloheptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-7-8(10)5-3-1-2-4-6-8/h1-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOUFFPIQCIEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198668 | |
Record name | Cycloheptanemethanamine, 1-amino- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5062-68-0 | |
Record name | Cycloheptylamine, 1-aminomethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptanemethanamine, 1-amino- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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